D-色氨酸苄酯

描述

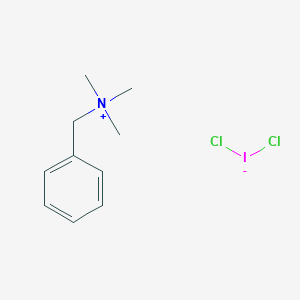

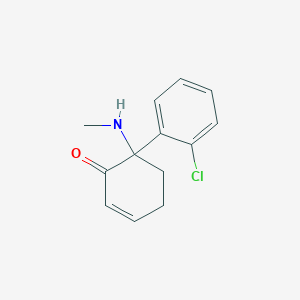

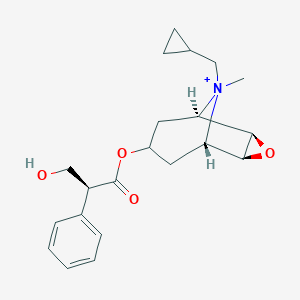

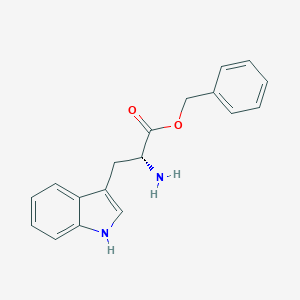

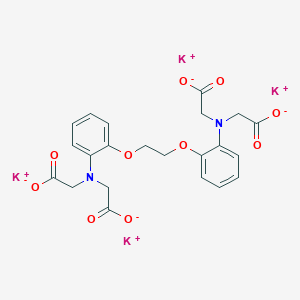

D-Tryptophan benzyl ester is a compound with the molecular formula C18H18N2O2 . It is an essential amino acid defined by its growth effects on rats . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .

Synthesis Analysis

The synthesis of D-Tryptophan benzyl ester has been described in the literature . The simplest way to prepare the tosylate salts of amino acid benzyl esters, including D-Tryptophan benzyl ester, is treatment of the amino acid with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This process is known as Fischer–Speier esterification .Molecular Structure Analysis

The molecular weight of D-Tryptophan benzyl ester is 294.35 g/mol . It has a complex structure with an indole functional group and a benzyl ester group . The InChI string and SMILES string provide a textual representation of the molecule’s structure .Chemical Reactions Analysis

Esters, including D-Tryptophan benzyl ester, typically undergo reactions where the alkoxy (OR′) group of the ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In the case of D-Tryptophan benzyl ester, the hydrolysis reaction can be catalyzed by sodium hydroxide (NaOH) or potassium hydroxide (KOH) to produce a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

D-Tryptophan benzyl ester is a solid at 20 degrees Celsius . Its optical activity is [α]20/D −9.9°, c = 1 in ethanol . It has a rotatable bond count of 6 and a topological polar surface area of 68.1 Ų .科学研究应用

- Some studies have explored the role of D-Tryptophan benzyl ester in gene modulation. For instance, knock-down of RICTOR (a component of the mTOR pathway) enhanced the antitumoral effects of LY294002 (a PI3K inhibitor) in esophageal squamous cell carcinoma .

- Researchers have used Fischer–Speier esterification to prepare the tosylate salts of amino acid benzyl esters, including D-Tryptophan benzyl ester .

Gene Modulation and Cancer Research

Enantiopure Amino Acid Synthesis

C-H Bond Functionalization

作用机制

Target of Action

D-Tryptophan Benzyl Ester is a derivative of D-Tryptophan, an essential amino acid . The primary target of D-Tryptophan and its derivatives is the D-amino-acid oxidase . This enzyme is involved in the metabolism of D-amino acids, including D-Tryptophan .

Mode of Action

It is known that d-tryptophan and its derivatives interact with their targets, such as d-amino-acid oxidase, to trigger biochemical reactions . The benzyl ester group may enhance the lipophilicity of the compound, potentially influencing its interaction with the target .

Biochemical Pathways

D-Tryptophan is involved in several biochemical pathways. It is degraded via two parallel pathways: the serotonin pathway and the kynurenine pathway . These pathways are non-overlapping and mutually exclusive, but differ in activity, the kynurenine pathway being substantially more active in mammalian cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of d-tryptophan are known to some extent . The addition of a benzyl ester group may influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

D-tryptophan and its derivatives are known to have various effects due to their involvement in multiple biochemical pathways .

Action Environment

The action, efficacy, and stability of D-Tryptophan Benzyl Ester can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with its target

属性

IUPAC Name |

benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQYRKDGHAPZRF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426409 | |

| Record name | D-Tryptophan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Tryptophan benzyl ester | |

CAS RN |

141595-98-4 | |

| Record name | D-Tryptophan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)